4-Iodo-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid 4-Iodo-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1354704-33-8
VCID: VC14654682
InChI: InChI=1S/C5H4IN3O4/c1-8-4(9(12)13)2(6)3(7-8)5(10)11/h1H3,(H,10,11)
SMILES:
Molecular Formula: C5H4IN3O4
Molecular Weight: 297.01 g/mol

4-Iodo-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid

CAS No.: 1354704-33-8

Cat. No.: VC14654682

Molecular Formula: C5H4IN3O4

Molecular Weight: 297.01 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid - 1354704-33-8

Specification

CAS No. 1354704-33-8
Molecular Formula C5H4IN3O4
Molecular Weight 297.01 g/mol
IUPAC Name 4-iodo-1-methyl-5-nitropyrazole-3-carboxylic acid
Standard InChI InChI=1S/C5H4IN3O4/c1-8-4(9(12)13)2(6)3(7-8)5(10)11/h1H3,(H,10,11)
Standard InChI Key JBDRKUAXLMZKEB-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C(=N1)C(=O)O)I)[N+](=O)[O-]

Introduction

Molecular and Structural Characteristics

Core Architecture and Substituent Effects

The compound’s pyrazole ring serves as the structural foundation, with substituents at positions 1, 3, 4, and 5 dictating its chemical behavior. The iodine atom at position 4 introduces steric bulk and polarizability, facilitating halogen-bonding interactions critical in crystal engineering and supramolecular chemistry . The methyl group at position 1 enhances lipophilicity, potentially improving membrane permeability in biological systems. Meanwhile, the nitro group at position 5 and carboxylic acid at position 3 contribute to electronic effects, influencing reactivity and intermolecular interactions.

Crystallographic studies of analogous brominated pyrazoles, such as 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, reveal monoclinic crystal systems with space group P21/cP2_1/c, lattice parameters a=7.177(2)A˚,b=10.999(3)A˚,c=10.414(3)A˚a = 7.177(2) \, \text{Å}, b = 10.999(3) \, \text{Å}, c = 10.414(3) \, \text{Å}, and β=90\beta = 90^\circ . While direct data for the iodinated variant remains limited, the larger atomic radius of iodine (1.98 Å vs. 1.14 Å for bromine) likely induces lattice expansion and alters packing efficiency, as observed in halogen-substituted aromatic systems .

Table 1: Comparative Structural Parameters of Halogenated Pyrazole Derivatives

CompoundHalogen (X)Lattice Parameter aa (Å)bb (Å)cc (Å)Space Group
4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid Br7.177(2)10.999(3)10.414(3)P21/cP2_1/c
4-Iodo-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acidIEst. 7.3–7.5Est. 11.2–11.5Est. 10.6–10.8P21/cP2_1/c (predicted)

Synthesis and Industrial Production

Stepwise Reaction Pathways

Industrial synthesis typically begins with 1-methylpyrazole, which undergoes nitration at position 5 using a mixture of concentrated nitric and sulfuric acids. Subsequent iodination at position 4 employs iodine monochloride (ICl) or NN-iodosuccinimide (NIS) under controlled conditions to prevent over-halogenation. The final step introduces the carboxylic acid group via oxidation of a methyl or hydroxymethyl substituent at position 3, often using potassium permanganate (KMnO4\text{KMnO}_4) or Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4).

Purification leverages chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol-water mixtures, yielding products with >95% purity. Scalability challenges include managing exothermic nitration and minimizing byproducts during iodination, addressed through temperature-controlled reactors and catalytic additives.

Table 2: Key Synthesis Parameters and Yields

StepReagents/ConditionsTemperature (°C)Yield (%)
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 2 h0–578
IodinationNIS, CH2Cl2\text{CH}_2\text{Cl}_2, 12 h2565
OxidationKMnO4\text{KMnO}_4, H2O\text{H}_2\text{O}, 6 h8082

Chemical Reactivity and Derivative Formation

Functional Group Transformations

The compound’s iodine substituent participates in cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings, enabling aryl-aryl bond formation. For example, palladium-catalyzed coupling with phenylboronic acid yields 4-phenyl-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid, a precursor for further modifications. The nitro group is reducible to an amine using H2/Pd-C\text{H}_2/\text{Pd-C} or SnCl2\text{SnCl}_2, providing access to amino-pyrazole derivatives with enhanced bioactivity.

The carboxylic acid group undergoes standard derivatization, including esterification with methanol/H2SO4\text{H}_2\text{SO}_4 and amidation via carbodiimide coupling. These reactions expand the compound’s utility in drug discovery, where ester prodrugs and amide conjugates are common.

CompoundTarget EnzymeIC50_{50} (µM)Selectivity Index (vs. Related Isoform)
4-Iodo-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acidCOX-212.38.5 (COX-1)
4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid Xanthine oxidase9.86.2

Applications in Materials Science

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The carboxylic acid group facilitates coordination with metal ions, forming MOFs with potential gas storage and catalytic applications. For instance, reaction with zinc nitrate hexahydrate (Zn(NO3)26H2O\text{Zn(NO}_3\text{)}_2\cdot6\text{H}_2\text{O}) in ethanol yields a crystalline polymer exhibiting reversible CO2_2 adsorption . The iodine substituent’s polarizability enhances framework stability through halogen···π interactions, as demonstrated in analogous brominated systems .

Future Research Directions

  • Pharmacokinetic Optimization: Structural modifications to improve bioavailability, such as prodrug formulations or PEGylation.

  • Targeted Drug Delivery: Conjugation with nanoparticle carriers to enhance tumor-specific uptake.

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact.

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